

Application Notes and Protocols for ATTO 590 in STED Super-Resolution Microscopy

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.^{[1][2]} The choice of fluorophore is critical for achieving high-quality STED imaging, requiring dyes with high brightness, photostability, and efficient depletion. **ATTO 590**, a rhodamine-based dye, has emerged as a versatile and reliable probe for STED microscopy due to its favorable photophysical properties.^[3] This document provides detailed application notes and protocols for the effective use of **ATTO 590** in STED super-resolution microscopy.

ATTO 590: Photophysical Properties and Suitability for STED

ATTO 590 exhibits strong absorption and high fluorescence quantum yield, making it a bright and easily detectable fluorophore.^[3] Its high thermal and photo-stability are crucial for enduring the high laser powers used in STED imaging.^[3] The dye is moderately hydrophilic and can be conjugated to a variety of biomolecules, including antibodies and lipids.^[4]

Key Photophysical Properties of **ATTO 590**:

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 nm	[3]
Emission Maximum (λ_{em})	622 nm	[3]
Molar Extinction Coefficient	$120,000 \text{ M}^{-1}\text{cm}^{-1}$	[3]
Fluorescence Quantum Yield	0.80	[3]
Fluorescence Lifetime	3.7 ns	[3]
Recommended STED Laser Wavelength	750 - 780 nm	[5][6][7]

Experimental Protocols

A. Immunofluorescence Staining with ATTO 590 for STED Microscopy

This protocol provides a general guideline for immunolabeling of fixed cells using **ATTO 590**-conjugated secondary antibodies. Optimization may be required for specific cell types and targets.

Materials:

- Cells grown on #1.5 or #1.5H glass coverslips (170 μm thickness)[6]
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 2-4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary Antibody (specific to the target of interest)
- **ATTO 590**-conjugated Secondary Antibody

- Mounting Medium with a refractive index matching the objective immersion oil (e.g., Mowiol, ProLong Diamond)[6]

Procedure:

- Cell Culture and Fixation:
 - Culture cells to an appropriate confluence on high-quality glass coverslips.
 - Wash cells gently with PBS.
 - Fix the cells with the chosen fixation solution for 10-15 minutes at room temperature. The choice of fixative should be optimized for the target antigen.[8]
 - Rinse the samples three times with PBS.[6]
- Permeabilization (for intracellular targets):
 - If targeting intracellular proteins, permeabilize the cells with Permeabilization Buffer for 10 minutes.[6]
 - Wash the cells three times with PBS for 5 minutes each.[6]
- Blocking:
 - Incubate the samples in Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal working concentration in Blocking Buffer.
 - Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Washing:

- Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.
- Secondary Antibody Incubation:
 - Dilute the **ATTO 590**-conjugated secondary antibody in Blocking Buffer. A higher concentration (2 to 5-fold higher than for conventional microscopy) is often advisable for optimal labeling density in STED.[5][6]
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes:
 - Wash the samples three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Carefully mount the coverslips onto a microscope slide using a suitable mounting medium. Ensure the refractive index of the mounting medium is as close as possible to that of the immersion oil to minimize spherical aberrations.[9]
 - Allow hardening mounting media to cure for at least 24 hours before imaging.[9]

B. STED Microscope Setup and Imaging Parameters

The optimal imaging parameters will depend on the specific STED microscope system being used. The following provides a general starting point for imaging **ATTO 590**.

Typical STED Imaging Parameters for **ATTO 590**:

Parameter	Recommended Setting	Notes
Excitation Laser	594 nm or similar (e.g., 561 nm)[3]	Use a laser line that efficiently excites ATTO 590.
STED Depletion Laser	750 - 780 nm[5][6][7]	A wavelength around 775 nm is commonly used and effective for ATTO 590.
Detection Window	600 - 640 nm[10][11]	This spectral range captures the peak of ATTO 590 emission while minimizing crosstalk from other fluorophores in multi-color experiments.
Gated Detection	Recommended	Time-gated detection can significantly reduce background and crosstalk, especially in two-color STED imaging.[11]
Pixel Dwell Time	5 - 20 μ s	Shorter dwell times can reduce photobleaching but may decrease signal-to-noise.
STED Laser Power	Variable	Start with a low STED power and gradually increase to achieve the desired resolution while minimizing photobleaching.

Quantitative Data

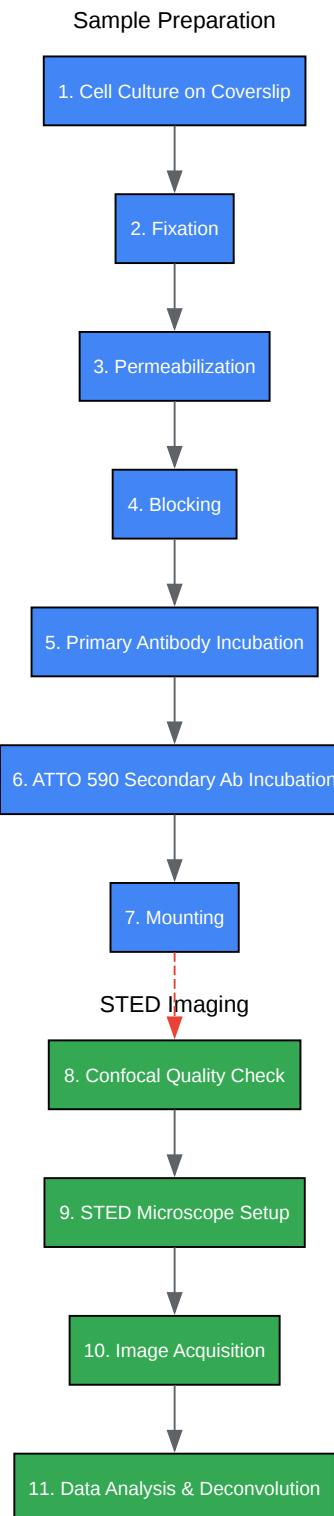
Achievable Resolution with **ATTO 590** in STED Microscopy:

Imaging Mode	Full Width at Half Maximum (FWHM)	Reference
Confocal	218 ± 26 nm	[11]
STED	93 ± 14 nm	[11]
Calculated Instrument Point Spread Function (PSF)	81 ± 16 nm	[11]

Note: The achievable resolution is highly dependent on the specific microscope setup, sample preparation, and imaging conditions. Resolutions of 30-40 nm have been reported for STED microscopy in optimal conditions.[\[12\]](#)

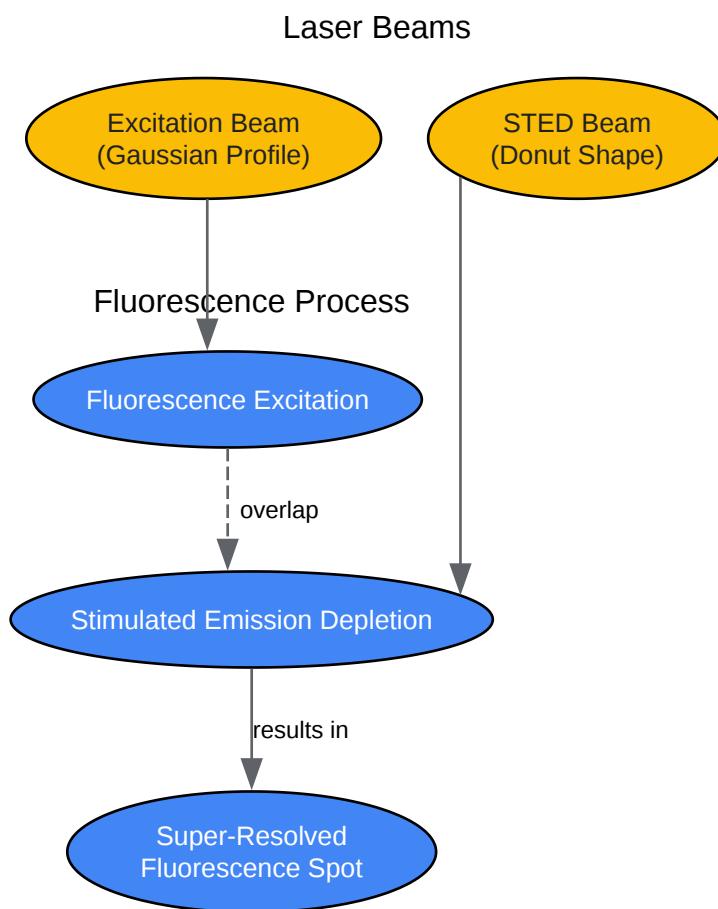
Mandatory Visualizations

ATTO 590 STED Microscopy Workflow

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Caption: Workflow for STED super-resolution microscopy using **ATTO 590**.

Principle of Stimulated Emission Depletion (STED)

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Caption: The fundamental principle of STED microscopy.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Signal-to-Noise Ratio	- Low labeling density- Photobleaching- Suboptimal imaging parameters	- Increase primary and/or secondary antibody concentration.[5][6]- Use fresh samples and an anti-fade mounting medium.- Optimize laser powers and pixel dwell time.
High Background	- Non-specific antibody binding- Autofluorescence of mounting medium	- Increase blocking time and/or add detergents to washing buffers.- Use a mounting medium specifically tested for low autofluorescence in the red spectral range.[5]
Poor Resolution	- Incorrect refractive index matching- Suboptimal STED laser alignment or power- Poor sample preservation	- Ensure the refractive index of the mounting medium matches the immersion oil.[6]- Align the STED laser according to the manufacturer's instructions and optimize the depletion power.- Use appropriate fixation methods to preserve the ultrastructure.[13]
Photobleaching	- High excitation or STED laser power- Long exposure times	- Reduce laser powers to the minimum required for good signal.- Decrease pixel dwell time or use a more sensitive detector.- Consider using an oxygen scavenger system in the mounting medium.

Conclusion

ATTO 590 is a robust and versatile fluorescent dye that is well-suited for STED super-resolution microscopy. Its bright fluorescence, high photostability, and efficient depletion with

commonly available STED lasers make it an excellent choice for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and considering the troubleshooting guidelines provided in this document, researchers can effectively utilize **ATTO 590** to achieve high-quality, super-resolved images of their structures of interest.

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